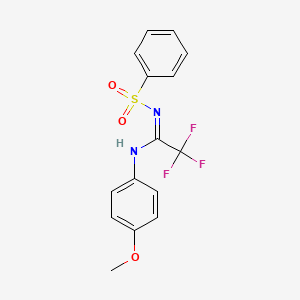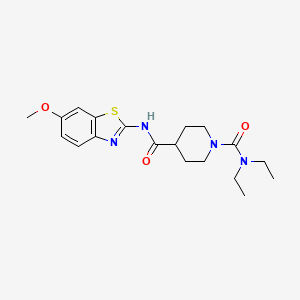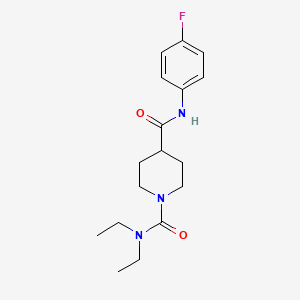
2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide, also known as TFP, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in the regulation of cell growth and survival. TFP has been shown to have potential applications in cancer research, as well as in the study of other diseases such as diabetes and Alzheimer's.
Wirkmechanismus
2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide works by inhibiting the enzyme protein kinase B (PKB), which is involved in the regulation of cell growth and survival. PKB is activated by a variety of growth factors, including insulin, and plays a key role in promoting cell growth and survival. By inhibiting PKB, this compound can prevent the growth and survival of cancer cells, as well as other types of cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. This compound has also been shown to have potential therapeutic effects in the context of other diseases, such as diabetes and Alzheimer's. In addition, this compound has been shown to have effects on the immune system, and may have potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide is its potency as an inhibitor of PKB. This makes it a useful tool for studying the role of PKB in various biological processes, including cancer and other diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, this compound can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving 2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is the study of the immune-modulatory effects of this compound, and its potential as an immunomodulatory agent. Finally, further research is needed to better understand the mechanisms of action of this compound, and its potential applications in a variety of biological processes.
Synthesemethoden
2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-methoxybenzylamine with trifluoroacetic anhydride to form 4-methoxybenzyltrifluoroacetamide. This compound is then reacted with phenylsulfonyl chloride to form 2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)acetamide. Finally, this compound is reacted with ethyl chloroformate to form this compound.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)ethanimidamide has been used in a variety of scientific research applications, particularly in the study of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. This compound has also been studied in the context of other diseases, such as diabetes and Alzheimer's, where it has been shown to have potential therapeutic effects.
Eigenschaften
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-23-12-9-7-11(8-10-12)19-14(15(16,17)18)20-24(21,22)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWTXJOBCYGJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336479.png)
![5-nitro-6-{2-[3-(2-propyn-1-yloxy)phenyl]vinyl}-2,4-pyrimidinediol](/img/structure/B5336484.png)
![1,3,5-trimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5336489.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5336513.png)
![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5336526.png)

![2-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5336537.png)
![3-[3-(4-chlorophenyl)-2-propylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5336539.png)
![N-[4-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5336540.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5336555.png)
![N-{1-[1-(2-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5336556.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine](/img/structure/B5336565.png)
![1-[(5-acetyl-2-thienyl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5336566.png)
